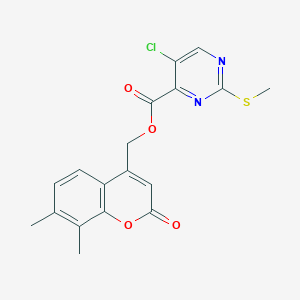

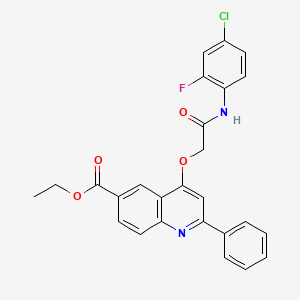

![molecular formula C14H10F2O2S B2933545 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid CAS No. 1097168-07-4](/img/structure/B2933545.png)

3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid” is a chemical compound with the CAS number 1097168-07-4 . It has a molecular weight of 280.29 and a molecular formula of C14H10F2O2S .

Molecular Structure Analysis

The molecular structure of “3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid” consists of a benzoic acid group attached to a 2,5-difluorophenyl group via a sulfanyl-methyl bridge . The presence of the difluorophenyl group may influence the compound’s reactivity and properties.科学的研究の応用

Role in Plant Stress Tolerance

3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid, through its benzoic acid component, has been shown to play a role in inducing multiple stress tolerance in plants. Benzoic acid, along with its derivatives, is effective in conferring tolerance to heat, drought, and chilling stress in plants. This function is comparable to that of salicylic and acetylsalicylic acids, with benzoic acid proving effective at lower concentrations (Senaratna et al., 2004).

Synthesis of Heterocyclic Systems

The chemical structure of 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid, particularly the 2-sulfanylbenzoic acid component, has been explored for the synthesis of novel heterocyclic systems. For instance, reactions of 2-sulfanylbenzoic acid salts with α,α′-dihalo ketones have been investigated for building unique heterocyclic systems with potential biological activity (Tokareva et al., 2011).

Role in Synthesis of Biologically Active Compounds

The compound's benzoic acid moiety is instrumental in the synthesis of various biologically active compounds. For example, Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives have been developed as a tool for organic synthesis, particularly in drug molecule and natural product synthesis (Li et al., 2016).

Involvement in Luminescent Probes

Benzoic acid derivatives have been utilized in the development of novel fluorescence probes. These probes are effective in detecting highly reactive oxygen species, which is significant for various biological and chemical applications (Setsukinai et al., 2003).

Applications in Material Science

Furthermore, 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid, via its sulfanyl and benzoic acid components, contributes to material science, particularly in the synthesis of polyimides and other polymers with specific properties like high refractive index and small birefringence. This application is crucial for developing advanced materials with unique optical properties (Tapaswi et al., 2015).

Safety and Hazards

The safety and hazards associated with “3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid” are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it, and it should be used only for research and development by, or directly under the supervision of, a technically qualified individual .

作用機序

Target of Action

The primary targets of 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid are currently unknown .

Result of Action

The molecular and cellular effects of 3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid’s action are currently unknown . These effects will become clearer as more research is conducted on this compound.

特性

IUPAC Name |

3-[(2,5-difluorophenyl)sulfanylmethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2S/c15-11-4-5-12(16)13(7-11)19-8-9-2-1-3-10(6-9)14(17)18/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVVSLYNWJZWFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CSC2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(2,5-Difluorophenyl)sulfanyl]methyl}benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

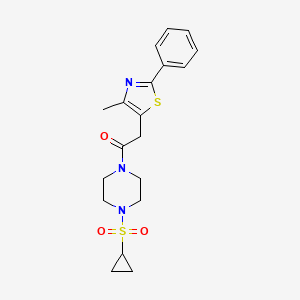

![N-(3,5-dimethylphenyl)-2-[1-(3-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2933464.png)

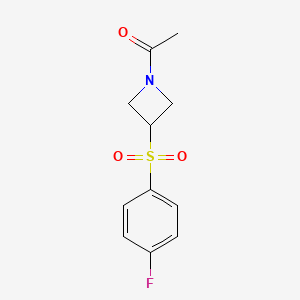

![1-[(3S,4R)-3,4-Dimethoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933465.png)

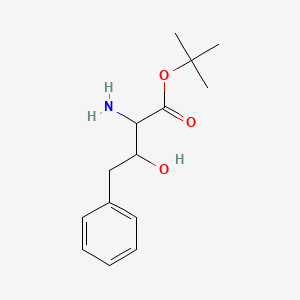

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2933468.png)

![N-cyclopentyl-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2933481.png)

![3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933483.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2933484.png)